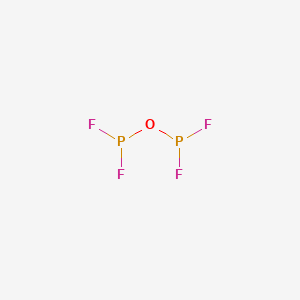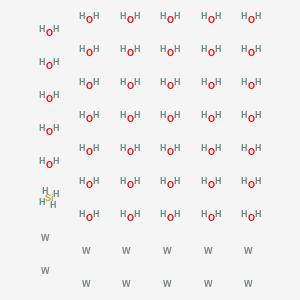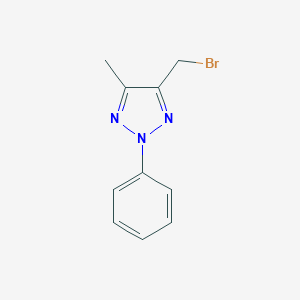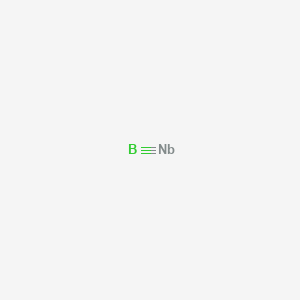
硼化铌 (NbB)
描述
Niobium boride (NbB) is a highly covalent refractory ceramic material with a hexagonal crystal structure . It is a gray crystalline powder and has been extensively studied for its mechanical properties .
Synthesis Analysis
Niobium boride can be synthesized by stoichiometric reaction between constituent elements, Nb and B . This reaction provides for precise stoichiometric control of the materials . Other methods include the reduction of Nb2O5 (or NbO2) to niobium diboride via metallothermic reduction , and borothermal reduction of NbO2 with elemental boron via solid-state reaction .Molecular Structure Analysis
Niobium boride has a hexagonal crystal structure . The structure is highly covalent, which contributes to its refractory nature .Chemical Reactions Analysis
The synthesis of niobium boride involves several chemical reactions. For instance, the reduction of Nb2O5 to niobium diboride can be achieved via metallothermic reduction . Another method is the borothermal reduction of NbO2 with elemental boron via solid-state reaction .Physical And Chemical Properties Analysis
Niobium boride has a melting point of 3050°C, a density of 6.97 g/cm3, and good high-temperature strength . It also has relatively high thermal and electrical conductivities .科学研究应用
合成技术:使用粉末冶金方法从金属氧化物原料在强还原剂的存在下成功合成了具有 NbB、NbB2 和 Nb3B4 等相的硼化铌粉末。这包括机械化学方法和退火工艺,用于获得高纯度和纳米级 NbB 粉末 (Balcı, Ağaoğulları, Öveçoğlu, & Duman, 2016).
燃烧合成:NbB 和 NbB2 由元素粉末压块通过自蔓延高温合成 (SHS) 制备。该方法揭示了样品生坯密度、预热温度和起始化学计量对最终产品燃烧特性和成分的影响 (Yeh & Chen, 2006).
纳米晶氧化物和硼化物合成:已开发出一种新工艺来合成纳米晶氧化铌和二硼化铌。这涉及硼热工艺,与传统方法相比,在较低温度下产生纳米结构的氧化铌和硼化物 (Jha, Ramanujachary, Lofland, Gupta, & Ganguli, 2011).
金属硼化:对纯铌、钨和铬的硼化研究表明,在这些金属上形成了硬质硼化物层(包括 NbB2),显着提高了它们的硬度和耐磨性 (Usta, Ozbek, Bindal, Ucisik, Ingole, & Liang, 2006).
热力学建模:对包括 Nb3B2、NbB、Nb3B4 和 Nb5B6 等相的 Nb-B 二元体系进行了热力学优化,以了解这些硼化物的吉布斯能系数和行为 (Peçanha, Ferreira, Coelho, Nunes, & Sundman, 2002).
激光合金化应用:硼和铌的激光合金化已用于在不同合金上产生硬质耐磨层,表现出改进的机械性能 (Makuch, Piasecki, Dziarski, & Kulka, 2015).
作用机制
未来方向
属性
IUPAC Name |
boranylidyneniobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZMENNHPJNJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315177 | |
| Record name | Niobium boride (NbB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [Ullmann] | |
| Record name | Niobium boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Niobium boride (NbB) | |
CAS RN |
12045-19-1, 12007-29-3 | |
| Record name | Niobium boride (NbB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium boride (NbB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium boride (NbB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium boride (NbB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niobium boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Niobium diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of niobium boride?
A1: The molecular formula of niobium boride is NbB. Its molecular weight is approximately 104.72 g/mol.
Q2: Are there any specific spectroscopic techniques used to characterize niobium boride?
A2: X-ray diffraction (XRD) is commonly employed to identify the crystalline phases of NbB and determine its lattice parameters [, , ]. Scanning Electron Microscopy (SEM) is used to investigate the morphology and microstructure of NbB coatings and composites [, , , ].
Q3: How stable is niobium boride at high temperatures?
A3: Niobium boride exhibits excellent high-temperature stability, making it suitable for applications involving extreme temperatures [, , ]. Studies have investigated its oxidation resistance at elevated temperatures [, ].
Q4: Can niobium boride be incorporated into metal matrices?
A4: Yes, NbB can be incorporated into metal matrices, such as aluminum, to form composites with enhanced mechanical properties like hardness and modulus of elasticity [, ]. Research has focused on utilizing mechanical alloying and spark plasma sintering techniques to create these composites [].
Q5: Does niobium boride exhibit any catalytic activity?
A5: Yes, NbB2, another niobium boride phase, has demonstrated superior catalytic activity in lithium-sulfur (Li-S) batteries [, ]. It can accelerate the conversion and suppress the shuttling of lithium polysulfides (LiPSs) [].
Q6: How does the surface chemistry of niobium boride influence its catalytic activity?
A6: Studies have revealed that the passivated surface of NbB2, with an oxide layer (O2−NbB2), plays a crucial role in its interaction with LiPSs []. The B-O-Li and Nb-O-Li bonds formed on this passivated surface are essential for its catalytic activity [].
Q7: Have there been any computational studies on the properties of niobium boride?
A7: Yes, first-principles calculations have been employed to investigate the potential of two-dimensional NbB as an electrode material for lithium-ion batteries (LIBs) and sodium-ion batteries (NIBs) [].
Q8: What insights have computational studies provided into the electrochemical properties of niobium boride?
A8: Computational studies have shown that monolayer NbB exhibits excellent dynamic and thermodynamic stability, coupled with high electrical conductivity []. They have also revealed low diffusion barriers for lithium and sodium ions on the NbB surface, suggesting its suitability as an electrode material [].
Q9: What are common methods for synthesizing niobium boride?
A9: Several methods have been explored for NbB synthesis, including:* Solid-state reaction: Reacting niobium oxide (Nb2O5) with amorphous boron at high temperatures under vacuum [, ].* Self-propagating high-temperature synthesis (SHS): Utilizing exothermic reactions between elemental powders to produce niobium borides [].* Mechanochemical synthesis: Employing high-energy ball milling to induce reactions between precursor powders, such as Mg, B2O3, and Nb [, ].* Thermo-reactive deposition (TRD): Depositing niobium boride layers on substrates like steel through a duplex treatment involving boronizing followed by niobizing [, ].* Copper-flux method: Growing NbB crystals from a high-temperature copper solution containing niobium and boron powder [].
Q10: What factors influence the phase formation and properties of niobium boride during synthesis?
A10: Factors like starting stoichiometry, reaction temperature, and processing techniques significantly influence the final phase composition, morphology, and properties of the synthesized NbB [, , , ]. For instance, varying the B/Nb2O5 molar ratio during solid-state reactions can lead to the formation of different niobium boride phases, such as NbB, Nb3B4, and NbB2 [].
Q11: Beyond batteries, are there other potential applications for niobium boride?
A11: The unique properties of NbB make it a potential candidate for a variety of applications beyond batteries:* High-temperature materials: Due to its high melting point and excellent thermal stability [, ].* Wear-resistant coatings: NbB coatings can enhance the surface hardness and wear resistance of materials like steel [, , , ].* Superconducting materials: Certain NbB phases have shown superconducting properties at low temperatures [, ].
Q12: What are some challenges associated with the synthesis and application of niobium boride?
A12: Some challenges include:* Controlling stoichiometry and purity: Achieving precise control over the stoichiometry and purity of NbB during synthesis remains a challenge [].* Scalability and cost: Scaling up the production of NbB for industrial applications while maintaining cost-effectiveness requires further research [].* Understanding the role of defects: The impact of defects and impurities on the properties of NbB, particularly in electrochemical applications, needs further investigation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



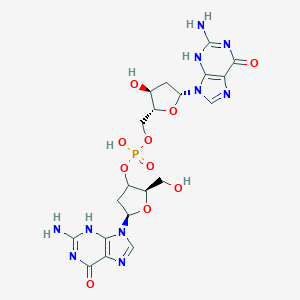
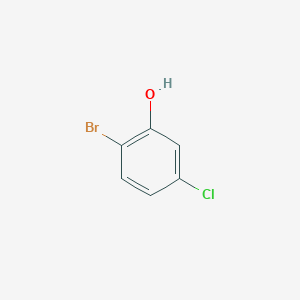


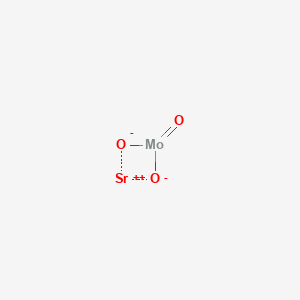


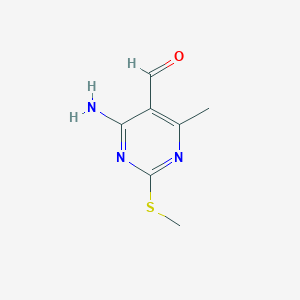
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)


